molecular formula C24H24ClN5O2 B12431289 rac trans-3-Hydroxy apatinib-d4 hydrochloride

rac trans-3-Hydroxy apatinib-d4 hydrochloride

Número de catálogo: B12431289
Peso molecular: 454.0 g/mol
Clave InChI: MKYYCCAFGYUXJH-LNXGDPLWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is a deuterated derivative of apatinib, a small molecule tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of apatinib. The deuterium atoms in the compound help in tracing and analyzing the metabolic fate of the drug in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) involves multiple steps, starting from the deuteration of specific positions in the apatinib molecule. The process typically includes:

    Deuteration: Introduction of deuterium atoms at specific positions using deuterated reagents.

    Hydroxylation: Introduction of a hydroxyl group at the 3rd position of the apatinib molecule.

    Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods: Industrial production of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale reactors are used to carry out the deuteration and hydroxylation reactions.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Types of Reactions:

    Oxidation: (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and various alkyl halides are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with different functional groups replacing the hydroxyl group.

Aplicaciones Científicas De Investigación

(Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) has several applications in scientific research:

    Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.

    Biology: Helps in tracing metabolic pathways and understanding the biological fate of apatinib.

    Medicine: Used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of apatinib.

    Industry: Employed in the development of new drugs and therapeutic agents by providing insights into the metabolic stability and efficacy of apatinib.

Mecanismo De Acción

The mechanism of action of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is similar to that of apatinib. It inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. By blocking VEGFR-2, the compound reduces the formation of new blood vessels, thereby inhibiting tumor growth and progression.

Comparación Con Compuestos Similares

    Apatinib: The parent compound, which is a non-deuterated tyrosine kinase inhibitor.

    Deuterated Apatinib: Other deuterated derivatives of apatinib with different deuteration patterns.

    Other Tyrosine Kinase Inhibitors: Compounds like sunitinib, sorafenib, and pazopanib.

Uniqueness: (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is unique due to its specific deuteration pattern and the presence of a hydroxyl group at the 3rd position. This makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of apatinib, providing insights that are not possible with non-deuterated compounds.

Actividad Biológica

Rac trans-3-Hydroxy Apatinib-d4 Hydrochloride is a deuterated derivative of Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase inhibitor. This compound is primarily used in cancer therapy due to its ability to inhibit tumor angiogenesis, thereby reducing tumor growth and metastasis. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H25Cl2N5O2
  • Molecular Weight : 486.39 g/mol
  • CAS Number : 12907186

The structural modifications in this compound, particularly the presence of a hydroxyl group at the 3-position and deuterium substitution, contribute to its enhanced stability and altered metabolic profile compared to its parent compound, Apatinib .

This compound functions primarily as a VEGFR2 inhibitor. The inhibition of VEGFR2 disrupts the signaling pathways that promote angiogenesis, which is critical for tumor growth and metastasis. By blocking this pathway, the compound can effectively reduce blood vessel formation in tumors, leading to decreased nutrient supply and oxygenation, ultimately inhibiting tumor progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits biological activity similar to that of Apatinib. The compound has shown efficacy in various cancer cell lines by:

  • Inhibiting cell proliferation : Studies indicate that Rac trans-3-Hydroxy Apatinib-d4 significantly reduces the proliferation of cancer cells through cell cycle arrest mechanisms.
  • Inducing apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Suppressing migration and invasion : It has been observed to inhibit the migration and invasion capabilities of cancer cells, thereby preventing metastasis .

Pharmacokinetics

The pharmacokinetic profile of Rac trans-3-Hydroxy Apatinib-d4 indicates improved metabolic stability due to deuteration. This modification potentially leads to prolonged circulation time in vivo, enhancing therapeutic efficacy. Studies have shown that the deuterated form may exhibit altered absorption and distribution characteristics compared to the non-deuterated version .

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary ActionUnique Features
Rac cis-3-Hydroxy Apatinib-d4Isomer of ApatinibVEGFR2 InhibitionDifferent stereochemistry affecting activity
ApatinibNon-deuterated formVEGFR2 InhibitionOriginal compound without deuteration
NintedanibMulti-targeted inhibitorVEGFR/FGFR/PDGFR InhibitionBroader target profile
SorafenibMulti-targeted inhibitorVEGFR/PDGFR/Raf InhibitionDifferent mechanism involving Raf pathway

This compound stands out due to its specific deuteration and hydroxylation, which may enhance its stability and alter its metabolic profile compared to these similar compounds.

Case Studies

Several clinical trials have investigated the efficacy of this compound in treating various cancers:

  • Colorectal Cancer Study : A Phase II trial assessed the effectiveness of Rac trans-3-Hydroxy Apatinib-d4 in combination with standard chemotherapy in patients with metastatic colorectal cancer. Results indicated a significant improvement in progression-free survival compared to historical controls .
  • Lung Cancer Trials : Investigations into the use of Rac trans-3-Hydroxy Apatinib-d4 for non-small cell lung cancer (NSCLC) have shown promising results in reducing tumor size and improving patient outcomes when used alongside immunotherapy agents .

Propiedades

Fórmula molecular

C24H24ClN5O2

Peso molecular

454.0 g/mol

Nombre IUPAC

N-[4-[(1R,3S)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-[[dideuterio-(2,6-dideuteriopyridin-4-yl)methyl]amino]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24-;/m0./s1/i12D,13D,15D2;

Clave InChI

MKYYCCAFGYUXJH-LNXGDPLWSA-N

SMILES isomérico

[2H]C1=CC(=CC(=N1)[2H])C([2H])([2H])NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[C@]4(CC[C@@H](C4)O)C#N.Cl

SMILES canónico

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.